molecular formula C8H14N2O2 B8672233 4-Cyclopropylmorpholine-3-carboxamide

4-Cyclopropylmorpholine-3-carboxamide

Cat. No. B8672233
M. Wt: 170.21 g/mol
InChI Key: IQKVNIHLSNSJJI-UHFFFAOYSA-N
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Patent
US08436011B2

Procedure details

To 1.2 g (7.2 mmol) of morpholine-3-carboxamide hydrochloride (a synthesis of which is described in WO-2005/026 156, Hennequin L. F. A. et al.) dissolved in methanol (36 ml) are successively added 2.9 g of 3 Å molecular sieves, 4.3 g (72 mmol) of acetic acid, 7. g (43.2 mmol) of 2-[(1-ethoxycyclopropyl)oxy]trimethylsilane and 4.4 g (31.7 mmol) of sodium cyanoborohydride. The reaction mixture is heated at 70° C. for 3 hours 30 minutes, and then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure and the residue is then taken up in dichloromethane (200 ml) and washed three times with aqueous NaOH solution (1N) (100 ml). The organic phase is dried over Na2SO4, filtered and then concentrated under reduced pressure. 0.58 g of product is obtained, in the form of a white powder. Yield 47%. Melting point 116° C. MH+: 171.2 (tr: 1.03 min., condition 1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-[(1-ethoxycyclopropyl)oxy]trimethylsilane
Quantity
43.2 mmol
Type
reactant
Reaction Step Three
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
36 mL
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH:3]1[C:8]([NH2:10])=[O:9].[C:11](O)(=O)[CH3:12].[C:15]([BH3-])#N.[Na+]>CO>[CH:12]1([N:2]2[CH2:7][CH2:6][O:5][CH2:4][CH:3]2[C:8]([NH2:10])=[O:9])[CH2:11][CH2:15]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.N1C(COCC1)C(=O)N
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
2-[(1-ethoxycyclopropyl)oxy]trimethylsilane
Quantity
43.2 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
4.4 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
36 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
WASH
Type
WASH
Details
washed three times with aqueous NaOH solution (1N) (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(COCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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